molecular formula C6H3ClIN3 B1420075 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-50-7

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1420075
Key on ui cas rn: 1152475-50-7
M. Wt: 279.46 g/mol
InChI Key: INKBZIDRWUSKPM-UHFFFAOYSA-N
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Patent
US08765755B2

Procedure details

To a suspension of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1 g, 3.57 mmol, 1.0 eq.) and NaOH (0.430 mg, 10.73 mmol, 3.0 eq.) in DCM (28 ml) was added iodomethane (0.66 g, 4.6 mmol, 1.3 eq.) and tetrabutylammonium bromide (0.116 g, 0.36 mmol, 0.1 eq.). The reaction mixture was stirred at room temperature overnight. Water was poured in and the aqueous layer extracted with ethyl acetate (2 times). The combined organic layers were then dried over Na2SO4. After filtration and evaporation the yellow residue was triturated with a mixture of ethyl acetate/petroleum spirit (1:2) to give the product as a white solid (0.73 g, 70%). 1H NMR (DMSO, 300 MHz): 8.99 (s, 1H), 8.17 (s, 1H), 3.94 (s, 3H); LRMS (EI): m/z calcd for [M+H]+ 293.93 found 294.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:10][CH:9]=[C:8]([I:11])[C:6]=2[N:7]=1.[OH-].[Na+].I[CH3:15].O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:10]([CH3:15])[CH:9]=[C:8]([I:11])[C:6]=2[N:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=CC2=C(N1)C(=CN2)I
Name
Quantity
0.43 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
IC
Name
Quantity
0.116 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the yellow residue
CUSTOM
Type
CUSTOM
Details
was triturated with a mixture of ethyl acetate/petroleum spirit (1:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)C(=CN2C)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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